Autoinducing Peptide I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autoinducing Peptide I is a cyclic octapeptide produced by the bacterium Staphylococcus aureus. It plays a crucial role in quorum sensing, a process that bacteria use to communicate and coordinate their behavior based on population density. This peptide contains a high-energy thiolactone linkage, which is essential for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .
Common Reagents and Conditions
The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .
Major Products Formed
The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .
Scientific Research Applications
Autoinducing Peptide I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying thiolactone chemistry and peptide cyclization reactions.
Biology: It plays a crucial role in understanding bacterial communication and quorum sensing mechanisms.
Industry: It is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .
Comparison with Similar Compounds
Autoinducing Peptide I is unique among quorum sensing peptides due to its thiolactone linkage. Similar compounds include other autoinducing peptides produced by different strains of Staphylococcus aureus, as well as acyl-homoserine lactones produced by Gram-negative bacteria . These compounds share the common feature of being involved in quorum sensing but differ in their chemical structures and specific biological activities .
List of Similar Compounds
- Autoinducing Peptide II
- Autoinducing Peptide III
- Acyl-homoserine lactones
- Competence-Stimulating Peptides
Biological Activity
Autoinducing Peptide I (AIP-I) is a crucial signaling molecule in the quorum sensing system of Staphylococcus aureus, particularly within its accessory gene regulator (agr) system. This peptide plays a significant role in regulating virulence factor expression and bacterial communication, influencing pathogenicity in various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This article provides a detailed examination of the biological activity of AIP-I, supported by data tables, case studies, and research findings.
AIP-I is characterized by its unique structure, which includes a thiolactone macrocycle formed by the C-terminal residues. This cyclic structure is essential for its biological activity, as it facilitates binding to the AgrC receptor, a histidine kinase that initiates a phosphorylation cascade leading to the expression of virulence factors.
Key Structural Features:
- Length : 7-9 amino acids.
- Cyclic Structure : Contains a thiolactone ring crucial for receptor interaction.
- Variability : Different strains of S. aureus produce distinct AIPs, categorized into four agr groups based on their amino acid sequences.
Quantification and Production
Recent studies have developed quantitative methods for analyzing AIP-I levels in bacterial cultures. A notable method involves ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry, allowing for precise measurement of AIP-I concentrations in complex media.
Findings from Quantitative Studies:
- Detection Limit : 0.25 μM.
- Linear Range : 2.3 to 63 μM.
- Production Dynamics : Maximum AIP-I production occurs around 16 hours post-inoculation, with levels stabilizing thereafter .
Biological Activity and Virulence Correlation
AIP-I's biological activity is closely tied to the virulence of S. aureus. The peptide activates the agr system, leading to increased expression of virulence factors such as toxins and exoenzymes. Studies show that certain strains exhibit varying levels of virulence correlated with their AIP-I production capabilities.
Case Study: MRSA Strains
In a comparative analysis of CA-MRSA USA300 strains, it was observed that:
- High AIP-I production correlates with increased virulence.
- Strains lacking functional agr systems show significantly reduced virulence due to absent AIP-I signaling .
Inhibitory Potential and Therapeutic Applications
Research has explored truncated analogues of AIP-I as potential antagonists against S. aureus quorum sensing. These analogues can competitively inhibit AgrC receptors, offering a novel approach to attenuating bacterial virulence without relying on traditional antibiotics.
Inhibitory Activity Data:
Compound | IC50 Value (μM) | Remarks |
---|---|---|
AIP-I | ≈20 | Potent inhibitor across S. aureus species |
Truncated AIP-I | 0.2 - 0.3 | Effective against cognate AgrC-1 |
Non-cognate AIPs | >100 | Limited inhibitory effect |
Properties
Molecular Formula |
C43H60N8O13S2 |
---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |
InChI |
InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
QPIROHVZMLYRNN-YRNJLPRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.